molecular formula C20H20N2O4 B1307795 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid CAS No. 219312-90-0

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Cat. No. B1307795
M. Wt: 352.4 g/mol
InChI Key: MVXOLCRCKMWZCB-UHFFFAOYSA-N
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Description

The compound “4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid” is a chemical substance with the molecular formula C20H20N2O4 . It is also known by its IUPAC name, which is the same as the given name .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 . This notation provides a text representation of the compound’s structure, indicating the arrangement of atoms and bonds .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 352.39 g/mol . It should be stored at 4°C and protected from light .

Scientific Research Applications

Molecular Structure and Crystal Engineering

The compound's molecular structure and crystalline properties have been extensively studied. Jin Shen et al. (2012) detailed the molecular structure of a related compound, highlighting its planar groups and specific molecular conformations. Similarly, studies by K. E. Wells et al. (2012) and Deogratias Ntirampebura et al. (2008) on piperazine derivatives outlined the crystal assembly and supramolecular organization, emphasizing the importance of hydrogen bonding and arene interactions in crystal engineering. These insights are crucial for understanding the compound's physical characteristics and potential applications in material sciences and pharmaceuticals (Shen et al., 2012, Wells et al., 2012, Ntirampebura et al., 2008).

Synthesis and Modification

The compound's versatility in synthesis and modification processes has been demonstrated. Patel et al. (2011) and Jian-yong Li et al. (2004) outlined the synthesis and modification of related piperazine derivatives, providing insights into the compound's reactivity and potential for creating a wide array of derivatives with various biological activities. These findings suggest possible avenues for the compound's use in developing new pharmaceuticals or materials (Patel et al., 2011, Li et al., 2004).

Biological Activity and Applications

The compound's derivatives have shown significant biological activity, making them relevant for medicinal chemistry and drug development. Research by Guruswamy et al. (2016) and Seda Fandaklı et al. (2012) reported the antimicrobial and antimicrobial activity evaluation of novel derivatives, indicating the compound's potential as a precursor for developing new therapeutic agents (Guruswamy et al., 2016, Fandaklı et al., 2012).

Biochemical Studies and Molecular Interactions

Studies on the compound's biochemical interactions and molecular dynamics have been conducted. Lang et al. (1999) and Arif Mermer et al. (2018) investigated the compound's biochemical properties, including receptor antagonism and enzyme inhibition, indicating its potential in pharmacological research and its role in biochemical pathways (Lang et al., 1999, Mermer et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXOLCRCKMWZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400379
Record name 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

CAS RN

219312-90-0
Record name 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fmoc-piperazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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